

An In-depth Technical Guide to the Herbicidal Spectrum of Cyhalofop-butyl

Author: BenchChem Technical Support Team. **Date:** December 2025

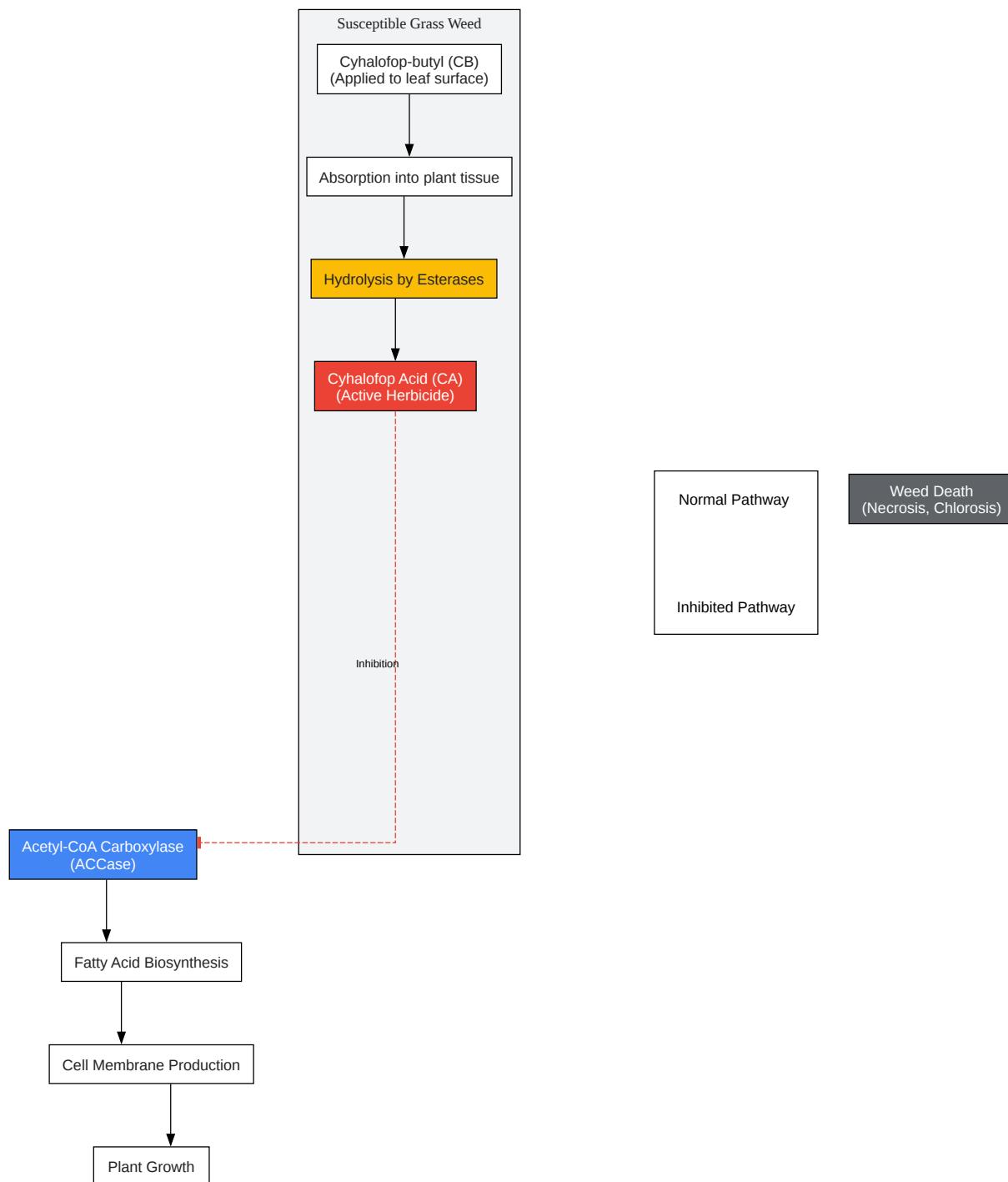
Compound of Interest

Compound Name:	Cyhalofop
Cat. No.:	B1662147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

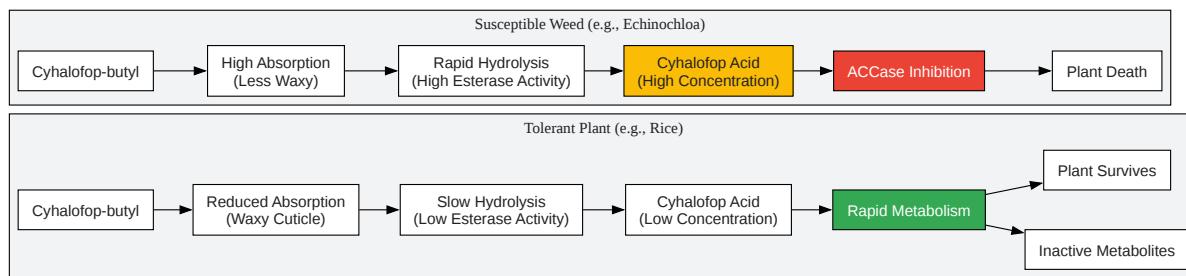

Cyhalofop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is extensively utilized in agriculture, particularly in rice cultivation, for the control of a wide range of annual and perennial grass weeds. Its efficacy is rooted in its specific mode of action, which involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a comprehensive technical overview of the herbicidal spectrum of **Cyhalofop**-butyl, its mechanism of action, the basis of its crop selectivity, and the experimental protocols used to evaluate its performance.

Mechanism of Action

Cyhalofop-butyl is a systemic herbicide that is absorbed primarily through the leaves and sheaths of the target weeds.^[1] Following absorption, it is translocated via the phloem to the meristematic regions, where it exerts its herbicidal effect.^{[2][3]} The parent ester, **Cyhalofop**-butyl, is not phytotoxic itself. In susceptible grass species, it is rapidly hydrolyzed to its active form, **cyhalofop** acid.^{[4][5]}

This active metabolite specifically inhibits the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis. By blocking this enzyme, **Cyhalofop**-butyl halts the production of fatty acids, which are essential for building cell membranes and other lipid-

containing structures. This disruption leads to a cessation of cell growth and division, membrane damage, and ultimately, the death of the weed. Symptoms typically appear within 5-7 days as yellowing of leaf tips, progressing to browning and complete necrosis within two to three weeks.


[Click to download full resolution via product page](#)

Caption: Mode of Action of **Cyhalofop-butyl** in Susceptible Weeds.

Basis of Crop Selectivity

The selectivity of **Cyhalofop**-butyl, particularly its safety in rice (*Oryza sativa*), is a multifactorial phenomenon involving differential absorption, metabolism, and target site sensitivity.

- Metabolism: Tolerant species like rice rapidly metabolize the active **cyhalofop** acid into inactive, non-toxic metabolites (diacid form). In contrast, susceptible grasses perform this detoxification much more slowly, allowing the active acid to accumulate and inhibit ACCase.
- Absorption: The cuticle of rice leaves is covered by dense waxes, which leads to lower absorption rates (under 30% after 24 hours) compared to susceptible weeds like *Echinochloa oryzoides*, which have less wax coverage and can absorb up to 73% in the same timeframe.
- Esterase Activity: Studies suggest that rice exhibits a lack of certain esterase functionality, which reduces the rate of conversion of the parent **Cyhalofop**-butyl ester into its phytotoxic acid form.

[Click to download full resolution via product page](#)

Caption: Basis of Selectivity: Rice vs. Susceptible Grass Weeds.

Herbicidal Spectrum and Efficacy

Cyhalofop-butyl is highly effective against graminaceous (grass) weeds but demonstrates no significant activity on broadleaf or sedge species. Its primary utility is in rice (both paddy and upland), with applications also in wheat and barley.

Target Weed Species

The spectrum of controlled weeds includes, but is not limited to:

- Annual Grasses: Barnyardgrass (*Echinochloa crus-galli*), Junglerice (*Echinochloa colona*), Crabgrass (*Digitaria* spp.), Foxtail (*Setaria* spp.), Chinese sprangletop (*Leptochloa chinensis*).
- Perennial Grasses: Effective control of some perennials, such as Bermudagrass (*Cynodon dactylon*) and Quackgrass (*Elymus repens*), may require repeated applications.

Quantitative Efficacy Data

The following tables summarize data from field trials evaluating the efficacy of **Cyhalofop**-butyl against key grass weeds.

Table 1: Efficacy of **Cyhalofop**-butyl on *Echinochloa crus-galli* (Barnyardgrass) in Transplanted Rice

Treatment (g a.i./ha)	Weed Density Reduction (%)	Weed Dry Matter Reduction (%)
50	Not specified	Not specified
100	≥ 73.3	≥ 88.3
150	≥ 73.3	≥ 88.3
200	≥ 73.3	≥ 88.3

Table 2: Efficacy of **Cyhalofop**-butyl on *Paspalum distichum* in Transplanted Rice

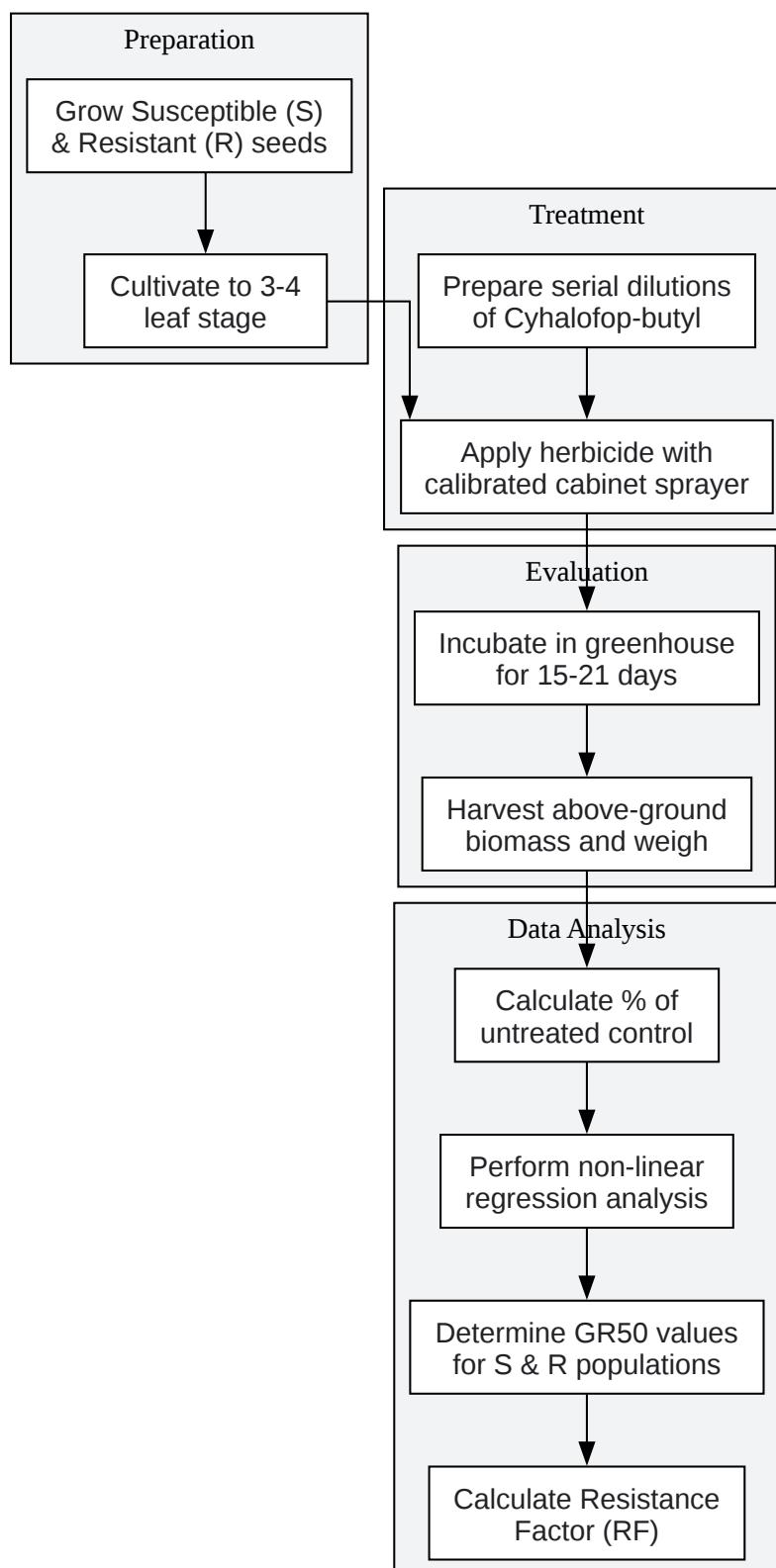
Treatment (g a.i./ha)	Weed Density Reduction (%)	Weed Dry Matter Reduction (%)
100	≥ 80.0	≥ 80.0
150	≥ 80.0	≥ 80.0
200	≥ 80.0	≥ 80.0

Table 3: Efficacy of **Cyhalofop**-butyl on Various Grass Weeds in Foxtail Millet Field

Treatment (g a.i./hm ²)	Weed Species	Plant Number Control Efficacy (%)	Fresh Weight Control Efficacy (%)
52.5 (0.5X)	Echinochloa crus-galli	> 80	> 80
105 (1X)	Echinochloa crus-galli	> 80	> 80
210 (2X)	Echinochloa crus-galli	> 80	> 80
52.5 (0.5X)	Digitaria sanguinalis	> 80	> 80
105 (1X)	Digitaria sanguinalis	> 80	> 80
210 (2X)	Digitaria sanguinalis	> 80	> 80

Herbicide Resistance

Over-reliance on **Cyhalofop**-butyl has led to the evolution of resistant weed biotypes. Understanding the mechanisms of resistance is crucial for sustainable weed management.


- Target-Site Resistance (TSR): This involves mutations in the ACCase gene, altering the herbicide's binding site. Common mutations reported in species like *Eleusine indica* and *Leptochloa chinensis* include Trp-1999-Ser, Trp-2027-Cys, and Asp-2078-Gly substitutions.
- Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide before it can reach the target site. Upregulation of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been identified in resistant populations of *Leptochloa chinensis*.

Experimental Protocols

Protocol: Whole-Plant Dose-Response Bioassay for Efficacy and Resistance Factor (RF) Determination

This protocol is adapted from methodologies used to assess herbicide efficacy and resistance levels in weed populations.

- Plant Material: Grow seeds from both susceptible (S) and suspected resistant (R) weed populations in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).
- Herbicide Application: At the 3-4 leaf stage, treat plants with a range of **Cyhalofop**-butyl doses (e.g., 0, 1/8X, 1/4X, 1/2X, 1X, 2X, 4X, 8X, where X is the recommended field dose, such as 105 g a.i./ha). Applications should be made using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 300-500 L/ha).
- Data Collection: After a set period (e.g., 15-21 days), harvest the above-ground biomass for each plant. Record the fresh weight.
- Data Analysis:
 - Convert fresh weight data to a percentage of the untreated control for each population.
 - Use a non-linear regression model (e.g., four-parameter logistic curve) to analyze the dose-response data and calculate the dose required for 50% growth reduction (GR₅₀).
 - The Resistance Factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Herbicide Dose-Response Bioassay.

Protocol: In Vitro ACCase Activity Assay

This protocol is designed to determine if resistance is due to an altered target site.

- Enzyme Extraction: Harvest fresh leaf tissue (e.g., 1-2 g) from both S and R plants. Freeze in liquid nitrogen and grind to a fine powder. Extract the crude enzyme in a buffer solution (e.g., containing Tris-HCl, DTT, EDTA, and glycerol) on ice. Centrifuge the homogenate at high speed (e.g., 15,000 g) and collect the supernatant containing the crude enzyme extract.
- ACCase Assay: The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA. The reaction mixture contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
- Inhibition Assay: Pre-incubate the enzyme extract with various concentrations of **cyhalofop** acid for a set time before initiating the reaction by adding acetyl-CoA.
- Measurement: After incubation, stop the reaction by adding concentrated HCl. Dry the samples to remove unreacted H¹⁴CO₃. The remaining radioactivity, corresponding to the acid-stable product (malonyl-CoA), is measured using a liquid scintillation counter.
- Data Analysis: Calculate the enzyme activity as a percentage of the control (no herbicide). Use the data to determine the herbicide concentration required to inhibit 50% of the ACCase activity (I₅₀). A significantly higher I₅₀ value for the R population compared to the S population indicates target-site resistance.

Protocol: Metabolic Inhibition Assay

This protocol helps determine the involvement of metabolic enzymes (P450s, GSTs) in resistance.

- Plant Preparation: Grow S and R plants to the 3-4 leaf stage as described in Protocol 5.1.
- Inhibitor Application: One hour prior to herbicide treatment, apply a metabolic inhibitor.
 - To inhibit P450s, use piperonyl butoxide (PBO) or malathion.
 - To inhibit GSTs, use 4-chloro-7-nitrobenzoxadiazole (NBD-Cl). The inhibitors should be applied at the highest possible dose that does not cause phytotoxicity on its own.

- Herbicide Treatment: Apply **Cyhalofop**-butyl at a dose expected to differentiate the S and R populations (e.g., the GR₅₀ dose of the R population). A set of plants should be treated with **Cyhalofop**-butyl alone as a positive control.
- Evaluation: Assess plant survival or biomass reduction after 15-21 days.
- Interpretation: If the application of an inhibitor significantly increases the mortality or reduces the growth of the R population (i.e., reverses the resistance), it indicates that the corresponding enzyme family (P450s or GSTs) plays a role in the resistance mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety Evaluation of Cyhalofop-Butyl on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyhalofop-Butyl Herbicide | Selective Post-Emergence Grass Control [smagrichem.com]
- 3. behnmeyer.com [behnmeier.com]
- 4. Basis of selectivity of cyhalofop-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isws.org.in [isws.org.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Herbicidal Spectrum of Cyhalofop-butyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662147#understanding-the-herbicidal-spectrum-of-cyhalofop-butyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com